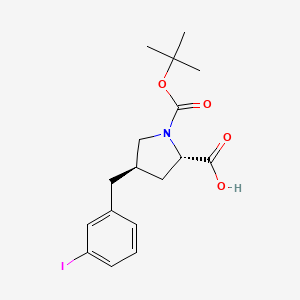

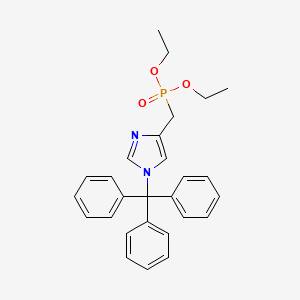

![molecular formula C13H15NO B1350448 [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol CAS No. 773870-17-0](/img/structure/B1350448.png)

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

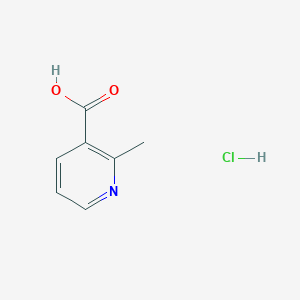

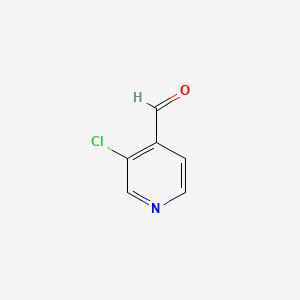

“[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol” is a chemical compound that has been studied for various applications. It appears as a white to light yellow crystalline solid . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,5-dimethylpyrrole with acetophenone to produce 4-(2,5-dimethyl-1H-pyrrol-1-yl)acetophenone. This product is then reacted with trimethyl borate under reducing conditions to yield [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol .Molecular Structure Analysis

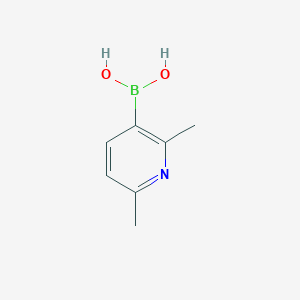

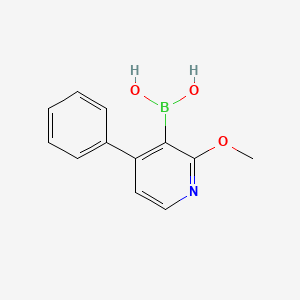

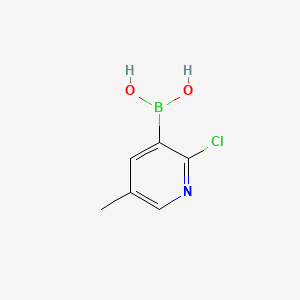

The molecular structure of this compound includes a phenyl ring attached to a methanol group through a 2,5-dimethyl-1H-pyrrol-1-yl group . The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .Chemical Reactions Analysis

This compound has been found to increase monoclonal antibody production. It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a white to light yellow crystalline solid. It is soluble in many organic solvents but has low solubility in water .Aplicaciones Científicas De Investigación

Antibacterial, Antifungal, and Antitubercular Agents

A series of 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs have been synthesized . These compounds were evaluated for their preliminary in vitro antibacterial, antifungal, and antitubercular activities against Mycobacterium tuberculosis H37Rv strain . Twelve of these compounds displayed good antimicrobial activity, with minimum inhibitory concentration (MIC) values 1–4 μg mL−1 .

Inhibition of Enoyl ACP Reductase and DHFR Enzymes

The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes . These enzymes are critical for the survival of many bacteria, making them attractive targets for the development of new antibacterial agents .

Antitubercular Properties

Several compounds exhibited good in vitro antitubercular activity with MIC values 1–2 μg mL−1 . Some of the synthesized compounds also showed strong antitubercular properties .

Molecular Docking Investigation

In order to determine the potential mode of action of the synthesized compounds, a molecular docking investigation was conducted . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Cytotoxic Activity

Some title compounds were also assessed for their cytotoxic activity (IC50) against mammalian Vero cell lines and A549 (lung adenocarcinoma) cell lines . The results reveal that these compounds exhibit antitubercular activity at non-cytotoxic concentrations .

Enhancement of Cell-Specific Productivity

The structure-activity relationship of MPPB was evaluated using the compounds corresponding to the partial structures of MPPB as additives in batch cultures . It was demonstrated that 2,5-dimethylpyrrole enhanced the cell-specific productivity .

Safety And Hazards

Direcciones Futuras

Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies . Some of the synthesized compounds also showed strong antibacterial and antitubercular properties , suggesting potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

Propiedades

IUPAC Name |

[4-(2,5-dimethylpyrrol-1-yl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10-3-4-11(2)14(10)13-7-5-12(9-15)6-8-13/h3-8,15H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIUMZSUGZEFOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377290 |

Source

|

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

CAS RN |

773870-17-0 |

Source

|

| Record name | [4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.